molecular formula C21H17BrN2O4S2 B3297551 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 895650-35-8

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B3297551
CAS No.: 895650-35-8
M. Wt: 505.4 g/mol
InChI Key: SVKPSVUKTLLWEK-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes a 5-bromothiophen-2-yl ketone moiety linked via an oxoethyl chain to the benzothiadiazine ring, with a 2,5-dimethylphenyl substituent at position 2.

Properties

IUPAC Name

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S2/c1-13-7-8-14(2)16(11-13)24-21(26)23(12-17(25)18-9-10-20(22)29-18)15-5-3-4-6-19(15)30(24,27)28/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKPSVUKTLLWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. Research conducted by Foroumadi et al. demonstrated that certain derivatives exhibit significant antibacterial activity against various strains of bacteria. The study synthesized several N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing thiophene and benzothiadiazine moieties has been documented in literature. These compounds may modulate inflammatory pathways, offering a basis for developing new anti-inflammatory drugs.

Synthesis Techniques

The synthesis of 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step synthetic routes that include:

  • Formation of the Benzothiadiazine Core : This involves cyclization reactions that form the benzothiadiazine ring.
  • Substitution Reactions : The introduction of the 5-bromothiophenyl and dimethylphenyl groups occurs through electrophilic substitution or nucleophilic attacks.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsOutcome
1CyclizationThiourea + Carbonyl CompoundsFormation of Benzothiadiazine Core
2SubstitutionBrominated Thiophene + ElectrophilesIntroduction of Functional Groups
3FinalizationVarious Coupling AgentsCompletion of Target Compound

Case Studies and Research Findings

Several case studies have documented the applications and effects of similar compounds:

Case Study on Antibacterial Efficacy

A study published in Molecules demonstrated that derivatives with a similar structure to our compound exhibited potent antibacterial effects against resistant strains. The researchers emphasized the importance of the thiophene ring in enhancing activity .

Exploration in Anticancer Research

In another investigation focused on anticancer applications, compounds were screened for cytotoxicity against various cancer cell lines. Results indicated that modifications to the benzothiadiazine structure could significantly enhance anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and related benzothiadiazine derivatives or analogs:

Compound Name / Core Structure Substituents / Key Features Synthesis Method Biological Activity / Application Reference
Target Compound : Benzothiadiazine core - 5-Bromothiophen-2-yl-2-oxoethyl
- 2,5-Dimethylphenyl
Not specified (likely Michael addition) Inferred PDE4 inhibition or antioxidant
3,5-di-tert-butyl-4-hydroxybenzyl derivatives - N1-substituted 3,5-di-tert-butyl-4-hydroxybenzyl
(e.g., compound 13)
Multi-step organic synthesis PDE4 inhibition (IC₅₀ ~µM)
Antioxidant activity
5-[3-(4-Bromophenyl)...pyrimidine-2,4,6-trione - 4-Bromophenyl chalcone-derived
- 1,3-Dimethylpyrimidine-tri-one
Claisen–Schmidt condensation + Michael addition No biological data reported
5-Benzylidène-imidazol-4-one (4l) - Bromophenyl-oxoethyl substituents
- Imidazolone core
Two distinct synthetic routes Structural analog; no activity specified
Benzothiadiazine Related Compound A - Impurity with structural similarity to hydrochlorothiazide Chromatographically monitored Pharmacopeial impurity standard

Key Observations:

Core Structure Variations: The target compound’s benzothiadiazine core differs from imidazolone (4l) or pyrimidine-tri-one derivatives , which may alter binding affinity to biological targets.

Synthetic Approaches :

  • Chalcone-derived Michael addition (as in ) is a plausible route for synthesizing the target compound, given its ketone and aryl substituents.
  • In contrast, tert-butyl-substituted benzothiadiazines require multi-step functionalization at the N1 position .

Biological Activity :

  • While compound 13 () demonstrated dual PDE4 inhibition and antioxidant activity, the bromothiophene group in the target compound could modulate redox properties or enzyme selectivity due to sulfur’s electronegativity and bromine’s steric bulk.
  • The lack of a tert-butyl group (as in ) may reduce antioxidant efficacy but mitigate metabolic instability.

Pharmacopeial Relevance :

  • Benzothiadiazine-related impurities (e.g., Related Compound A) are rigorously monitored in pharmaceuticals , suggesting that structural analogs of the target compound may require similar purity assessments in drug development.

Research Implications and Gaps

  • Structural Optimization : Substitution at the N1 position (as in ) or incorporation of methoxy groups (see ’s benzothiazepine analog) could enhance target engagement .
  • Synthetic Feasibility : ’s chalcone-based synthesis provides a template for scalable production, but recrystallization conditions and yield optimization remain unexplored.
  • Biological Profiling : Direct evaluation of PDE4 inhibition, antioxidant capacity, and toxicity is critical to validate hypothesized activities.

Q & A

Q. Critical Reagents & Conditions :

StepReagents/CatalystsSolventTemperatureYield Optimization Tips
1Thiosemicarbazide, HClEthanolReflux (78°C)Use anhydrous conditions to avoid hydrolysis
2Pd(PPh₃)₄, K₂CO₃DMF/H₂O80–100°CPurify intermediates via column chromatography
3α-Bromoacetophenone, K₂CO₃Acetonitrile60°CMonitor reaction progress via TLC

Basic: How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Benzothiadiazine Ring : Look for deshielded protons at δ 7.2–8.1 ppm (aromatic) and a singlet for the trione sulfur at δ 3.1–3.5 ppm .
    • Thiophene Moiety : Distinct coupling patterns (e.g., doublets at δ 6.8–7.3 ppm for thiophene protons) and a carbonyl signal at δ 190–200 ppm in ¹³C NMR .
  • MS (ESI) : Expect [M+H]⁺ peaks matching the molecular formula (C₂₁H₁₈BrN₂O₃S₂). High-resolution MS confirms isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolves conformational flexibility of the oxoethyl linker and dihydrobenzothiadiazine puckering .

Advanced: How can contradictory NMR data (e.g., unexpected splitting or missing peaks) be resolved during structural validation?

Methodological Answer:
Contradictions often arise from:

  • Dynamic Exchange : Variable-temperature NMR (VT-NMR) detects conformational changes (e.g., ring puckering in dihydrobenzothiadiazine) .
  • Residual Solvent Peaks : Use deuterated solvents (e.g., DMSO-d₆) and suppress artifacts via presaturation.
  • Diastereomeric Mixtures : Chiral HPLC or Mosher ester analysis resolves enantiomers .
    Example : In , VT-NMR at −40°C resolved overlapping signals from the oxoethyl group’s rotational restriction .

Advanced: What strategies optimize reaction yields for the critical coupling step (e.g., Suzuki or Friedel-Crafts)?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki coupling efficiency .
  • Solvent Effects : Use mixed solvents (e.g., toluene/EtOH) to balance solubility and reactivity.
  • Additives : KF or Cs₂CO₃ enhances nucleophilicity in cross-couplings .
    Case Study : In , replacing DMF with THF increased yield from 45% to 72% by reducing side reactions .

Advanced: How can computational modeling predict the compound’s reactivity or binding interactions?

Methodological Answer:

  • DFT Calculations : Gaussian 09 or ORCA software models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular Docking (AutoDock Vina) : Screens potential targets (e.g., cyclooxygenase-2) by simulating interactions with the bromothiophene and trione moieties .
  • MD Simulations (GROMACS) : Analyzes conformational stability of the dihydrobenzothiadiazine ring in biological matrices .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Polymorphism : Screen solvents (e.g., EtOAc vs. hexane) and use slow evaporation.
  • Crystal Twinning : Seed with microcrystals from analogous structures (e.g., used isostructural benzothiadiazines as templates) .
  • Data Collection : Synchrotron radiation resolves weak diffraction patterns from heavy atoms (Br, S) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Reactant of Route 2
Reactant of Route 2
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

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